molecular formula C17H22N4O B7585732 N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide

N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide

Cat. No. B7585732
M. Wt: 298.4 g/mol
InChI Key: PYZSUWRAVBPXLB-UHFFFAOYSA-N
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Description

N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide, also known as BDPC, is a synthetic compound that belongs to the class of pyrrolidine-carboxamide derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide is not fully understood. However, it is believed to act as a partial agonist of the dopamine D2 receptor and a full agonist of the serotonin 5-HT1A receptor. N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide has also been shown to increase the expression of BDNF, which is important for the growth and survival of neurons. Additionally, N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide has several advantages for use in lab experiments. It has a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which makes it a useful tool for studying these receptors. N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide also has a relatively long half-life, which allows for longer experiments. However, N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide has some limitations. It can be difficult to synthesize, and it has low solubility in water, which can make it challenging to work with.

Future Directions

There are several future directions for research on N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. Another area of interest is its potential use in the treatment of depression and anxiety disorders. Additionally, more research is needed to fully understand the mechanism of action of N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide and its effects on the brain. Finally, further studies are needed to optimize the synthesis method and improve the solubility of N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide.
Conclusion
In summary, N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide is a synthetic compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models and has been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide, including its potential use in the treatment of depression and anxiety disorders and the optimization of its synthesis method.

Synthesis Methods

N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1-benzylpyrazole-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2,2-dimethylpyrrolidine to obtain N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide. The purity of the final product can be improved by recrystallization or chromatographic purification.

Scientific Research Applications

N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

N-(1-benzylpyrazol-4-yl)-2,2-dimethylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-17(2)9-6-10-21(17)16(22)19-15-11-18-20(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,11,13H,6,9-10,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZSUWRAVBPXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)NC2=CN(N=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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